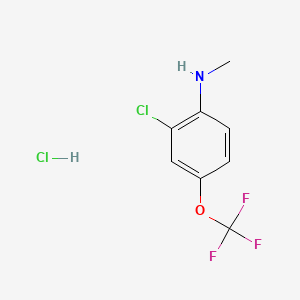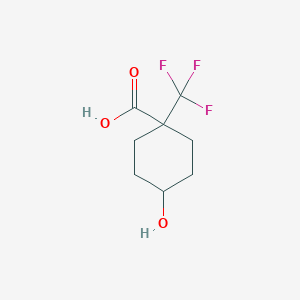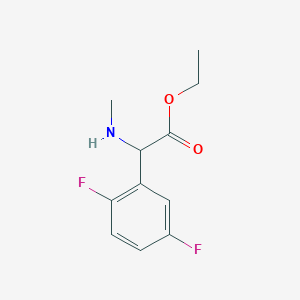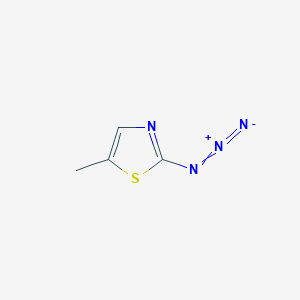
3-(Oxan-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxan-2-yl)morpholine is an organic compound that features a morpholine ring substituted with an oxan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-2-yl)morpholine typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the use of 1,2-amino alcohols and their derivatives as starting materials. The process involves a sequence of coupling, cyclization, and reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition metal catalysis and stereoselective synthesis techniques are often employed to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-yl morpholine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
3-(Oxan-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(Oxan-2-yl)morpholine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may disrupt bacterial cell membranes and induce the production of reactive oxygen species, leading to bacterial cell death . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Morpholine: A structurally related compound with similar chemical properties but lacking the oxan-2-yl group.
Piperidine: Another heterocyclic amine with different reactivity due to the absence of the ether oxygen.
Tetrahydrofuran: A related compound with an oxygen-containing ring but without the nitrogen atom.
Uniqueness: 3-(Oxan-2-yl)morpholine is unique due to the presence of both the morpholine and oxan-2-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(oxan-2-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-5-12-9(3-1)8-7-11-6-4-10-8/h8-10H,1-7H2 |
InChI Key |
KPDVRDBUFVOJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)











